2-(Adamantan-1-yl)-4-chloroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Adamantan-1-yl)-4-chloroquinazoline is a compound that belongs to the class of quinazolines, which are known for their diverse biological activities. The adamantane moiety in the compound provides a unique structural feature that enhances its stability and lipophilicity, making it a valuable candidate for various applications in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-yl)-4-chloroquinazoline typically involves the reaction of adamantane derivatives with quinazoline precursors. One common method includes the alkylation of 4-chloroquinazoline with adamantyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Adamantan-1-yl)-4-chloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinazoline ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to yield dihydroquinazolines.
Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form C-C bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, primary amines, or thiols in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Quinazolines: Products with various functional groups replacing the chlorine atom.
N-oxides and Dihydroquinazolines: Resulting from oxidation and reduction reactions, respectively.
Wissenschaftliche Forschungsanwendungen
2-(Adamantan-1-yl)-4-chloroquinazoline has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: The compound’s stability and unique structural properties make it suitable for the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe to study the mechanisms of action of quinazoline-based drugs and their interactions with cellular targets.
Wirkmechanismus
The mechanism of action of 2-(Adamantan-1-yl)-4-chloroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to cross biological membranes and reach intracellular targets. The quinazoline core can inhibit kinase activity, leading to the modulation of signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Adamantan-1-yl)imidazo[1,2-a]pyridines: These compounds share the adamantane moiety and exhibit similar biological activities.
Adamantan-1-yl acrylate: Another adamantane derivative used in materials science.
Uniqueness
2-(Adamantan-1-yl)-4-chloroquinazoline stands out due to its combination of the adamantane and quinazoline structures, providing a unique balance of stability, lipophilicity, and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C18H19ClN2 |
---|---|
Molekulargewicht |
298.8 g/mol |
IUPAC-Name |
2-(1-adamantyl)-4-chloroquinazoline |
InChI |
InChI=1S/C18H19ClN2/c19-16-14-3-1-2-4-15(14)20-17(21-16)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2 |
InChI-Schlüssel |
UQAGTKMOMVZAJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5C(=N4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.